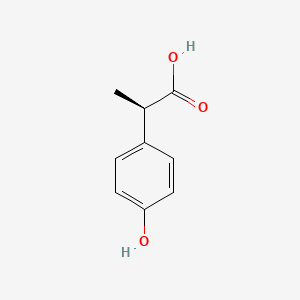

(2R)-2-(4-hydroxyphenyl)propanoic acid

Description

Significance in Biomedical and Chemical Research

The significance of (2R)-2-(4-hydroxyphenyl)propanoic acid in biomedical research is largely linked to its identity as a metabolite and its structural relation to compounds with known bioactivity. The core structure, a 4-hydroxyphenyl group attached to a short carboxylic acid chain, is a common motif in nature and is considered a valuable scaffold in medicinal chemistry. mdpi.comnih.gov

In chemical research, the compound is of interest as a chiral building block. The synthesis of enantiomerically pure compounds is a major goal in modern chemistry, particularly for the development of new therapeutic agents. Methods for producing the (R)-enantiomer of related hydroxyphenoxypropionic acids have been developed for use as intermediates in the synthesis of herbicides, demonstrating the chemical utility of this structural class. sigmaaldrich.com

Research into derivatives of the closely related 3-((4-hydroxyphenyl)amino)propanoic acid has highlighted the potential of the 4-hydroxyphenyl moiety. nih.gov These studies have shown that incorporating this structure into larger molecules can yield compounds with significant antimicrobial and anticancer properties. mdpi.comnih.gov This suggests that this compound, as a parent compound, is a relevant starting point for the development of novel bioactive agents. The phenolic hydroxyl group, in particular, is known to confer antioxidant properties, a feature that is critical in combating oxidative stress associated with various diseases. mdpi.com

Interdisciplinary Relevance across Biochemistry, Pharmacology, and Nutrition

The interdisciplinary importance of this compound stems from its central role as a product of metabolism, linking diet, gut microbiota, and host biochemistry.

Biochemistry: In biochemistry, the compound is studied as a metabolite. The Human Metabolome Database identifies 2-(4-hydroxyphenyl)propanoic acid in human blood and urine. Its presence indicates that it is absorbed from the diet or produced endogenously, likely through the metabolic action of gut microbes on dietary polyphenols. nih.gov For instance, complex plant-derived compounds like procyanidins and hordatines (found in barley) are broken down by intestinal flora into simpler phenolic acids, including HPPAs. nih.govsigmaaldrich.com These metabolites can then be absorbed into the bloodstream and interact with host systems.

Pharmacology: From a pharmacological perspective, the chirality of the molecule is paramount. It is a well-established principle that enantiomers of a drug can have different pharmacological and toxicological profiles. mdpi.com For example, studies on the anesthetic bupivacaine (B1668057) show that its isomers have distinct effects on cardiac electrophysiology. nih.gov Although specific pharmacological studies on the (2R)-enantiomer of 2-(4-hydroxyphenyl)propanoic acid are limited, its structure as a chiral acid means that its interactions with enzymes and receptors in the body are expected to be stereospecific. This principle guides drug design, where single-enantiomer drugs are often developed to improve therapeutic outcomes and reduce side effects.

Nutrition: In the field of nutrition, this compound is relevant as a biomarker of food intake, particularly from whole grains like barley. nih.gov The consumption of polyphenol-rich foods is linked to various health benefits, and these effects may be mediated by their metabolites, such as HPPAs. nih.gov Research on mice has shown that administering hydroxyphenyl propionic acids can influence lipid metabolism and beneficially modulate the gut microbiota in the context of a high-fat diet. nih.gov These findings suggest that this compound, as a specific metabolite, could contribute to the health effects associated with plant-based diets.

Interactive Table: Research Findings on Hydroxyphenyl Propionic Acids (HPPAs)

This table summarizes key research findings related to the broader class of HPPAs, providing context for the potential biological roles of the (2R)-isomer.

| Research Area | Finding | Implication |

| Metabolism | HPPAs are metabolites of dietary polyphenols, such as those from barley and chocolate, formed by gut microbiota. sigmaaldrich.com | Demonstrates a direct link between diet and the presence of these bioactive compounds in the body. |

| Lipid Metabolism | In mice fed a high-fat diet, administration of HPPAs decreased body weight, improved dyslipidemia, and alleviated hepatic steatosis. nih.gov | Suggests a potential role in managing metabolic disorders. |

| Gut Microbiota | HPPAs enhanced the diversity of gut microbiota and increased the concentration of beneficial short-chain fatty acids (SCFAs) in mice. nih.gov | Highlights the interaction between polyphenol metabolites and gut health. |

| Cardiovascular | A related metabolite, 3-(3-hydroxyphenyl)propionic acid, was found to decrease arterial blood pressure in rats. nih.gov | Indicates potential cardiovascular benefits of flavonoid metabolites. |

| Medicinal Chemistry | The 4-hydroxyphenyl scaffold is used to generate derivatives with potent antimicrobial and anticancer activities. mdpi.comnih.gov | Underlines the value of this chemical structure as a foundation for drug discovery. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMMPVANGNPCBW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59092-88-5 | |

| Record name | 2-(4-Hydroxyphenyl)propionic acid, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(4-Hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2UG7W7M0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 2r 2 4 Hydroxyphenyl Propanoic Acid

Endogenous Metabolic Derivations

The endogenous presence of (2R)-2-(4-hydroxyphenyl)propanoic acid is a consequence of the metabolic processing of aromatic amino acids. Its structural relationship with tyrosine places it at a crossroads of significant biochemical transformations.

Tyrosine, chemically known as (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, is a non-essential amino acid that serves as a fundamental building block for proteins. nih.govnih.govcreative-proteomics.com It is a direct precursor to this compound. The metabolic pathways involving tyrosine are extensive, leading to the synthesis of various critical molecules. nih.gov In healthy individuals, the body can synthesize tyrosine, primarily from its precursor, phenylalanine. creative-proteomics.comresearchgate.net Tyrosine's involvement extends to the regulation of hormones through its role in the thyroid, adrenal, and pituitary glands. researchgate.net The metabolism of tyrosine is integral to several physiological functions, and alterations in its pathways can be associated with conditions like cardiovascular disease. creative-proteomics.com

The biosynthesis of tyrosine is intrinsically linked to phenylalanine metabolism. Phenylalanine is an essential amino acid that must be obtained from dietary sources. nih.gov The primary metabolic fate of phenylalanine is its conversion to tyrosine through a hydroxylation reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). nih.govyoutube.commetwarebio.com This reaction is critical, as it bridges the metabolism of these two aromatic amino acids. youtube.com

In metabolic disorders such as Phenylketonuria (PKU), a deficiency in the PAH enzyme leads to the accumulation of phenylalanine. nih.govmetwarebio.com This forces phenylalanine into alternative metabolic pathways, resulting in the production of metabolites like phenylpyruvic acid. nih.gov The proper functioning of the phenylalanine-to-tyrosine pathway is therefore essential for maintaining biochemical balance and preventing the accumulation of potentially toxic byproducts.

Tyrosine is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. creative-proteomics.comresearchgate.netmetwarebio.com The conversion of tyrosine to L-DOPA is the first step in this pathway, which then leads to the formation of dopamine, a neurotransmitter vital for motor control, mood regulation, and cognitive functions like attention and learning. researchgate.net Given that this compound is a derivative of tyrosine, it is associated with this major metabolic cascade. The integrity of tyrosine metabolism is thus directly linked to the production of essential neurotransmitters that govern numerous neurological processes. creative-proteomics.comresearchgate.net

Beyond its specific connections to phenylalanine and tyrosine, this compound is part of the broader network of amino acid metabolism. Amino acids serve as the primary units for protein synthesis but are also catabolized for energy or converted into other essential molecules. khanacademy.org The carbon skeletons of amino acids can be transformed into key metabolic intermediates such as pyruvate, acetyl-CoA, and various components of the Krebs cycle, like oxaloacetate. khanacademy.org These intermediates can then be channeled into gluconeogenesis (glucose synthesis) or fatty acid synthesis. khanacademy.org The metabolic pathways of aromatic amino acids like phenylalanine and tyrosine are integrated into this larger system, contributing their carbon backbones to the central metabolic pool. youtube.com

Biotransformative Pathways and Microbial Synthesis

In addition to its role in endogenous metabolism, this compound and structurally similar compounds can be synthesized via microbial biotransformation. This approach leverages the enzymatic machinery of microorganisms to perform specific chemical reactions.

The fungus Beauveria bassiana is recognized for its versatile biocatalytic capabilities, particularly in performing regioselective hydroxylation reactions on a wide range of substrates. researchgate.netnih.gov This fungus can functionalize chemically inert compounds with high selectivity. researchgate.net

Research has demonstrated the ability of Beauveria bassiana to hydroxylate related aromatic compounds. For instance, strains of B. bassiana can convert (R)-2-phenoxypropionic acid (POPA) into (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), a key intermediate for certain herbicides. nih.govnih.gov This process involves the specific hydroxylation at the C-4 position of the phenyl ring. nih.gov Optimization of culture conditions, including nutrient sources and the addition of reactive oxygen species inducers like H₂O₂, has been shown to significantly enhance the production yield of HPOPA. nih.gov While this specific transformation produces a phenoxy-propionic acid rather than a phenyl-propionic acid, the demonstrated hydroxylating prowess of B. bassiana on aromatic rings highlights its potential as a biocatalyst for producing compounds like this compound. researchgate.netnih.gov The fungus has also been shown to alter the levels of other phenolic compounds, such as hydroxycinnamic acids, in plants it colonizes. mdpi.com

Data Tables

Table 1: Research Findings on Microbial Biotransformation by Beauveria bassiana

| Substrate | Product | Strain | Key Findings | Reference |

|---|---|---|---|---|

| (R)-2-phenoxypropionic acid (POPA) | (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) | B. bassiana CCN-A7 | HPOPA titer increased from 9.60 g/l to 19.53 g/l under optimized static cultivation with H₂O₂ supplementation. | nih.gov |

| (R)-2-phenoxypropionic acid (POPA) | (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) | B. bassiana CCN-7 (mutant) | Combined mutagenesis resulted in a mutant strain yielding 36.88 g/L of HPOPA, a 9.73-fold increase over the parent strain. | nih.gov |

| trans-2-fluorocycloalkyl N-phenylcarbamates | 4-hydroxy derivatives | B. bassiana | The fungus performs p-hydroxylation on the aromatic ring, demonstrating regioselectivity. | nih.gov |

Enzyme-Catalyzed Conversions (e.g., Fungal Peroxygenases)

While the direct synthesis of this compound catalyzed by fungal peroxygenases is not extensively documented in current research, evidence points to its formation through microbial biotransformation. The compound is recognized as a metabolite of isoflavones, specifically genistein (B1671435), processed by gut microbiota mdpi.com. This suggests that various enzymes within the gut microbiome are capable of carrying out the necessary conversion steps.

Although specific peroxygenase activity on a direct precursor has not been detailed, related enzymatic processes offer insight into potential biosynthetic routes. For instance, immobilized lipases have been used for the kinetic resolution of the ethyl ester of 2-(4-hydroxyphenyl)propanoic acid, separating its enantiomers uni.lu. This highlights the role of enzymes in modifying the compound, even if not in its initial synthesis. Furthermore, enzymes like P450 monooxygenases are known to perform regioselective hydroxylation of various fatty acids and aromatic compounds, a key reaction type that could potentially be involved in the synthesis of such hydroxy aromatics from a phenylpropanoic acid precursor researchgate.net.

Optimization of Bioproduction Conditions for Hydroxy Aromatics

The efficient bioproduction of hydroxy aromatic compounds, including phenolic acids, is a significant goal in biotechnology. General strategies for optimizing these processes often involve metabolic engineering and bioprocess optimization. Microorganisms such as E. coli and Saccharomyces cerevisiae are frequently engineered as cell factories for producing aromatic compounds, which are typically synthesized via the shikimate pathway mdpi.comnih.gov.

Key optimization strategies focus on enhancing precursor supply, redirecting carbon flux towards the desired product, and improving the efficiency of the biocatalytic system. This can involve modifying culture medium composition, developing cascade reactions with multiple enzymes, and using whole-cell or cell-free extract systems to improve yield and stability nih.gov.

Below is an interactive table summarizing common strategies for optimizing the bioproduction of hydroxy aromatics.

| Strategy | Description | Example Application | Relevant Findings |

| Medium Optimization | Adjusting concentrations of carbon sources (e.g., glucose), nitrogen sources (e.g., peptone), and other nutrients to maximize microbial growth and product yield. | Production of (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) by Beauveria bassiana. | Optimal concentrations of glucose and peptone significantly increased HPOPA titer . |

| Precursor Supply | Engineering metabolic pathways (e.g., the shikimate pathway) to increase the availability of essential starting molecules for the target compound. | General production of aromatic compounds in E. coli and yeast. | Overexpression of enzymes in the shikimate pathway can increase the pool of aromatic amino acid precursors mdpi.comnih.gov. |

| Cascade Biocatalysis | Combining multiple enzymes in a one-pot reaction to convert a simple substrate to a complex product through sequential steps. | Conversion of HMF to FDCA using a galactose oxidase and vanillin (B372448) dehydrogenases. | Concurrent reactions can achieve high yields (>90%) by efficiently processing intermediates . |

| Whole-Cell Biocatalysis | Using entire microbial cells that contain the necessary enzymes, avoiding costly and time-consuming enzyme purification. | Oxidation of furan (B31954) aldehydes by E. coli cells harboring vanillin dehydrogenases. | Whole cells can serve as robust and cost-effective biocatalysts for specific oxidation reactions . |

| Cofactor/Co-substrate Management | Optimizing the supply of necessary co-substrates like H₂O₂ for peroxidases or recycling cofactors like NAD⁺/NADH. | H₂O₂ supplementation in HPOPA production. | Addition of H₂O₂ enhanced production, suggesting the involvement of a peroxidase-type enzyme . |

Metabolomic Profiling and In Vivo Fate

Once formed or ingested, this compound undergoes further metabolic processing in the body, primarily through conjugation reactions, and is linked to the metabolism of other dietary phenolic compounds.

Phase II Metabolic Conjugations (e.g., Glucuronidation, Sulfation)

Phase II metabolism is a critical detoxification process where endogenous molecules are conjugated to xenobiotics to increase their water solubility and facilitate excretion nih.govwikipedia.orgnih.gov. For 2-(4-hydroxyphenyl)propanoic acid, the primary Phase II conjugations are glucuronidation and sulfation .

Glucuronidation: This process involves the transfer of glucuronic acid from the activated coenzyme UDP-glucuronic acid (UDPGA) to the substrate nih.govuniprot.orgwikipedia.orgwikipedia.org. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). For 2-(4-hydroxyphenyl)propanoic acid, this conjugation is specifically catalyzed by the enzyme UDP-glucuronosyltransferase 1-1 (UGT1A1) .

Sulfation: This conjugation involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate's hydroxyl group nih.govresearchgate.net. This reaction is mediated by sulfotransferase (SULT) enzymes. The sulfation of 2-(4-hydroxyphenyl)propanoic acid is catalyzed by Sulfotransferase 1A3 .

The table below details these specific metabolic conjugations.

| Reaction | Substrate | Enzyme | Co-substrate | Product (Conjugate) |

| Glucuronidation | 2-(4-hydroxyphenyl)propanoic acid | UDP-glucuronosyltransferase 1-1 (UGT1A1) | UDP-glucuronic acid | 2-(4-hydroxyphenyl)propanoic acid glucuronide |

| Sulfation | 2-(4-hydroxyphenyl)propanoic acid | Sulfotransferase 1A3 | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | 2-(4-hydroxyphenyl)propanoic acid sulfate |

Linkages to General Phenolic Acid Metabolism

The metabolic pathways of 2-(4-hydroxyphenyl)propanoic acid are closely intertwined with the general metabolism of dietary phenolic compounds, particularly flavonoids and the amino acid tyrosine uni.luresearchgate.netethz.ch. Phenylpropanoic acids as a class are common metabolites of more complex polyphenols, formed by the metabolic action of the gut microbiota mdpi.comnih.govnih.govresearchgate.net.

The compound's isomer, 3-(4-hydroxyphenyl)propanoic acid, is a well-documented microbial metabolite of various flavonoids, including catechins and procyanidins wikipedia.orgnih.gov. More directly, 2-(4-hydroxyphenyl)propanoic acid itself has been identified as a microbial metabolite of the soy isoflavone, genistein mdpi.com. This establishes a clear metabolic link between the intake of dietary flavonoids and the endogenous appearance of this specific phenolic acid.

Furthermore, these phenolic acids are structurally related to the aromatic amino acid L-tyrosine (2-amino-3-(4-hydroxyphenyl)propanoic acid) researchgate.netnist.gov. Gut microbiota can metabolize tyrosine to produce phenolic acids like 3-(4-hydroxyphenyl)propanoic acid, highlighting a connection between protein/amino acid metabolism and the pool of phenolic acids in the body nih.gov. The metabolic pathways of these related compounds suggest a shared network of microbial and host enzymes responsible for their transformation nih.govnih.gov.

Synthetic Methodologies for 2r 2 4 Hydroxyphenyl Propanoic Acid

Resolution of Racemic Mixtures

Resolution is a classical yet widely applied technique for separating enantiomers from a racemic mixture. This approach involves the synthesis of racemic 2-(4-hydroxyphenyl)propanoic acid, followed by a separation process that isolates the desired (2R)-enantiomer.

Diastereomeric Salt Formation with Chiral Resolving Agents (e.g., Alkaloids)

One of the most established methods for resolving racemic acids is through the formation of diastereomeric salts. wikipedia.orgadvanceseng.comlibretexts.org This process involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. wikipedia.org The resulting products are diastereomeric salts ((2R)-acid·(chiral base) and (2S)-acid·(chiral base)), which, unlike enantiomers, possess different physical properties such as solubility. wikipedia.orgadvanceseng.com This difference allows for their separation by fractional crystallization. wikipedia.org

The selection of the chiral resolving agent and the crystallization solvent is critical and often determined empirically. wikipedia.orgnih.gov For the resolution of acidic compounds like 2-(4-hydroxyphenyl)propanoic acid, naturally occurring alkaloids are frequently employed due to their availability in enantiopure form. libretexts.org

Commonly Used Chiral Resolving Agents:

| Resolving Agent Category | Specific Examples | Reference |

| Alkaloids | Quinine, Cinchonine, Brucine, Ephedrine | wikipedia.orgnih.govchemicalbook.com |

| Chiral Amines | (S)-(−)-α-phenylethylamine, (R)-(+)-α-isopropyl-4-chlorobenzylamine | libretexts.orgchemicalbook.com |

The process involves dissolving the racemic acid and the resolving agent in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize. This salt is then isolated, and the chiral auxiliary is removed, typically by treatment with a strong acid, to yield the enantiomerically enriched (2R)-2-(4-hydroxyphenyl)propanoic acid. wikipedia.orglibretexts.org The more soluble diastereomer remains in the mother liquor. wikipedia.org

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally benign alternative for separating enantiomers. researchgate.net This method utilizes the stereospecificity of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer in the racemic mixture, leaving the other unreacted. researchgate.netresearchgate.net For racemic 2-(4-hydroxyphenyl)propanoic acid or its esters, this typically involves enantioselective hydrolysis or esterification. researchgate.netresearchgate.net

In a typical kinetic resolution, the racemic ethyl ester of 2-(4-hydroxyphenyl)propanoic acid is subjected to hydrolysis catalyzed by a lipase (B570770). researchgate.net The enzyme, such as a lipase from Pseudomonas fluorescens or Candida rugosa, will preferentially hydrolyze one ester enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, while the other enantiomer (the (R)-ester) remains largely unreacted. researchgate.netresearchgate.net The resulting mixture of the (R)-ester and the (S)-acid can then be separated. Subsequent hydrolysis of the isolated (R)-ester yields the desired this compound.

Studies have demonstrated the effectiveness of various lipases in this resolution. For instance, lipases from Candida antarctica (CAL-B), Pseudomonas fluorescens, and Candida rugosa have been successfully used for the resolution of profens, a class of compounds that includes 2-(4-hydroxyphenyl)propanoic acid. researchgate.netresearchgate.netmdpi.com The efficiency and enantioselectivity of the process can be influenced by the choice of enzyme, solvent, and reaction conditions. mdpi.commdpi.com

Examples of Enzymes in Resolution:

| Enzyme Source | Reaction Type | Substrate | Reference |

| Pseudomonas fluorescens lipase | Kinetic Resolution (Hydrolysis) | 2-(4-hydroxyphenyl)propionic acid ethyl ester | researchgate.net |

| Candida rugosa lipase (CRL) | Kinetic Resolution (Esterification/Hydrolysis) | Racemic profens | researchgate.netnih.gov |

| Candida antarctica lipase B (CAL-B) | Kinetic Resolution (Acetylation) | Racemic alcohols | nih.gov |

| Beauveria bassiana | Biotransformation (Hydroxylation) | R-2-phenoxypropionic acid | nih.gov |

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to directly create the desired enantiomer, this compound, by guiding the formation of the chiral center. This approach is often more efficient than resolution as it avoids the loss of 50% of the starting material. wikipedia.org

Chiral Auxiliaries in Stereoselective Synthesis (e.g., Tartaric Acid)

The use of a chiral auxiliary is a powerful strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of chiral α-arylpropanoic acids, auxiliaries like oxazolidinones, pseudoephedrine, and camphorsultam are commonly used. wikipedia.org Tartaric acid and its derivatives are also versatile chiral building blocks and can function as effective chiral auxiliaries. acs.orgnih.govscilit.com The auxiliary controls the stereochemical outcome by creating a diastereomeric intermediate that reacts in a highly predictable manner, often due to steric hindrance that blocks one face of the molecule from attack by a reagent. wikipedia.org

Chiral Catalyst-Mediated Enantioselective Transformations

Chiral catalysts can induce enantioselectivity in a reaction, producing a chiral product from a prochiral substrate. Asymmetric hydrogenation is a prominent example of this strategy. rsc.orgresearchgate.net In this approach, a substrate containing a carbon-carbon double bond is hydrogenated using a transition metal complexed with a chiral ligand. The chiral catalyst environment forces the hydrogen to add to a specific face of the double bond, leading to the preferential formation of one enantiomer.

For the synthesis of this compound, this could involve the asymmetric hydrogenation of a suitable precursor, such as 2-(4-hydroxyphenyl)acrylic acid. Rhodium-based catalysts with chiral phosphine (B1218219) ligands, such as JOSIPHOS, are known to be highly effective for the asymmetric hydrogenation of similar substrates, achieving high enantiomeric excess. researchgate.net

Derivations from Chiral Precursors (e.g., L-Lactic Acid, L-Alanine)

Another effective strategy is to start with a readily available, enantiomerically pure molecule from the "chiral pool" and chemically transform it into the target compound. L-Lactic acid and L-Alanine are common and inexpensive chiral precursors. chemicalbook.com

Synthesis from L-Alanine: The synthesis can begin with L-alanine ((S)-2-aminopropanoic acid). A typical route involves the conversion of the amino group into a leaving group with retention or inversion of configuration, followed by nucleophilic substitution. For example, L-alanine can be converted to (S)-2-chloropropanoic acid. orgsyn.org This intermediate can then be used in a substitution reaction with hydroquinone (B1673460) or a protected derivative to form the ether linkage, yielding the desired (R)-enantiomer after deprotection. google.com

Synthesis from L-Lactic Acid: L-Lactic acid ((S)-2-hydroxypropanoic acid) is another valuable starting material. untirta.ac.id The synthesis involves activating the hydroxyl group and performing a nucleophilic substitution with 4-hydroxyphenol (hydroquinone). This reaction typically proceeds with an inversion of stereochemistry (an S_N2 reaction), converting the (S)-configuration of lactic acid to the (R)-configuration of the final product.

A general pathway involves:

Protection of the carboxylic acid group of L-lactic acid.

Activation of the secondary hydroxyl group (e.g., conversion to a tosylate or mesylate).

Nucleophilic substitution by the phenoxide of hydroquinone monobenzyl ether. google.com

Deprotection of the benzyl (B1604629) and ester groups to yield this compound. google.com

This chiral pool approach leverages the inherent stereochemistry of natural products to build more complex chiral molecules.

Regioselective Hydroxylation of Aromatic Precursors

A key strategy for synthesizing this compound involves the direct and selective introduction of a hydroxyl group onto an aromatic precursor. This approach is advantageous as it can utilize readily available starting materials.

One prominent method is the microbial hydroxylation of (R)-2-phenoxypropionic acid (POPA). The fungus Beauveria bassiana has been identified as a biocatalyst capable of hydroxylating POPA specifically at the C-4 position of the phenyl ring to produce the desired (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA). nih.gov Initial studies with a mutated strain, B. bassiana CCN-A7, yielded 9.6 g/L of HPOPA from 20 g/L of the POPA substrate after seven days of agitated fermentation. nih.gov Further optimization, including the use of static cultivation and the addition of hydrogen peroxide (H₂O₂), significantly enhanced the production. It is theorized that the enzyme responsible may be a peroxidase, whose activity is dependent on H₂O₂. nih.gov Optimization of the culture medium, particularly the concentrations of glucose, peptone, and H₂O₂, led to a substantial increase in the HPOPA titer to 19.53 g/L, marking a 2.03-fold improvement over the initial optimized agitated fermentation conditions. nih.gov

Another approach involves chemical synthesis starting from 2-phenoxypropionic acid. This multi-step process begins with the preparation of 2-phenoxypropionic acid from phenol (B47542) and S-2-chloropropionic acid under alkaline conditions. google.com Subsequently, a halogenation reaction is performed to introduce a halogen at the para-position, yielding 2-(4-halophenoxy)propionic acid. google.com The final step is a hydrolysis reaction, often catalyzed by a supported copper chloride catalyst, to replace the halogen with a hydroxyl group, thereby forming the target molecule. google.com

Research Findings on Regioselective Hydroxylation

| Method | Precursor | Catalyst/Organism | Key Findings | Yield/Titer | Reference |

|---|---|---|---|---|---|

| Microbial Hydroxylation | (R)-2-Phenoxypropionic acid (POPA) | Beauveria bassiana CCN-A7 | Static cultivation and H₂O₂ addition improved production. Optimized medium further enhanced the titer. | Increased from 9.6 g/L to 19.53 g/L | nih.gov |

| Chemical Synthesis | 2-Phenoxypropionic acid | Supported Copper Chloride | A three-step process involving preparation of the precursor, para-halogenation, and subsequent catalyzed hydrolysis. | Not specified | google.com |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the efficiency and selectivity of biological catalysts with the versatility of chemical reactions. These methods are particularly effective for producing enantiomerically pure compounds like this compound.

Enzymes such as lipases, nitrilases, and oxidoreductases are commonly employed. For instance, nitrilase enzymes can convert various phenylacetonitriles into the corresponding carboxylic acids with moderate to high enantioselectivity. researchgate.net While direct synthesis of the target compound wasn't detailed, the principle has been applied to similar structures like S-mandelic acids, achieving high conversion (21–87%) and high enantiomeric excess (38–97%) from corresponding phenylalanine derivatives. researchgate.net

Another powerful chemo-enzymatic strategy involves the deracemization of a racemic mixture. A two-enzyme system using a racemase and a lipase can be used to resolve (±)-2-hydroxy-4-phenyl-3-butenoic acid. researchgate.net This resolved intermediate can then be chemically converted to the desired (R)- or (S)-2-hydroxy-4-phenylbutanoic acid, which are important building blocks for pharmaceuticals. researchgate.net Similarly, enzymatic resolution using lipase B from Candida antarctica is a known method for separating racemic alcohols, a key step in preparing chiral intermediates. nih.gov

FAD-dependent monooxygenases, such as SorbC, are used to catalyze the oxidative dearomatization of phenolic precursors via enantioselective hydroxylation, demonstrating the power of enzymes to create complex chiral structures from simple aromatic compounds. nih.gov

Overview of Chemo-Enzymatic Strategies

| Enzyme Type | Strategy | Substrate Example | Key Outcome | Reference |

|---|---|---|---|---|

| Nitrilase | Enantioselective nitrile hydrolysis | Phenylacetonitrile derivatives | Can produce chiral carboxylic acids with high enantiomeric excess. | researchgate.net |

| Racemase-Lipase System | Enantio-complementary deracemization | (±)-2-Hydroxy-4-phenyl-3-butenoic acid | Produces enantiomerically pure building blocks like (R)- and (S)-2-hydroxy-4-phenylbutanoic acid. | researchgate.net |

| Lipase | Enzymatic resolution | Racemic alcohols | Separation of enantiomers to provide chiral intermediates. | nih.gov |

| Monooxygenase (SorbC) | Enantioselective hydroxylation | Sorbicillinoid precursor | Generates complex chiral cyclohexadienones from dearomatization. | nih.gov |

Novel Synthetic Routes and Process Optimization

Continuous innovation in synthetic chemistry has led to the development of novel and optimized routes for producing this compound with high efficiency and stereochemical purity.

Substitution reactions are fundamental to building the carbon framework of the target molecule. A documented synthesis of related compounds involves the reaction of 4-aminophenol (B1666318) with acrylic acid or methyl acrylate. nih.gov This creates N-(4-hydroxyphenyl)-β-alanine or its methyl ester, which can serve as a scaffold for further modifications. nih.gov

Another route utilizes 2-(4-Bromo-methylphenyl) propionic acid as a starting material, which undergoes substitution with various (benz)azolylthiol derivatives in acetone (B3395972) to create a library of 2-phenylpropionic acid derivatives. nih.gov While not directly producing the target compound, this methodology highlights the use of substitution on a phenylpropionic acid framework.

The final step in many synthetic pathways to this compound is the hydrolysis of a corresponding ester intermediate. This reaction can be catalyzed by either an acid or a base. dalalinstitute.com

Base-catalyzed hydrolysis, often called saponification, is a common and effective method. For example, Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate can be hydrolyzed using sodium hydroxide (B78521) in water at room temperature for three hours to yield (R)-(+)-2-(4-hydroxyphenoxy)propionic acid. chemicalbook.comgoogle.com Similarly, the hydrolysis of 2-(4-hydroxyphenoxy) ethyl propionate (B1217596) with a 10% NaOH solution, followed by acidification with hydrochloric acid, produces the final acid with a reported yield of 93%. google.com

Acid-catalyzed hydrolysis is also a viable, though often reversible, process that requires a large excess of water to drive the reaction to completion. dalalinstitute.comrsc.org The mechanism involves protonation of the carbonyl group, making it more susceptible to nucleophilic attack by water. rsc.org

Ester Hydrolysis Reaction Examples

| Ester Intermediate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(4-hydroxyphenoxy) ethyl propionate | 10% NaOH, then 2mol/L HCl | Stirring at room temp for 3h, then 1h at 0-5°C | 93% | google.com |

| Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | Sodium hydroxide, water | 20°C for 3h | ~92% | chemicalbook.com |

| N-(4-hydroxyphenyl)-β-alanine methyl ester | (General hydrolysis) | Not specified | Not specified | nih.gov |

A sophisticated approach to establishing the chiral center involves the regioselective ring-opening of a stereochemically defined epoxide. A process for synthesizing related 3-aryl-2-hydroxy propanoic acid derivatives demonstrates this principle effectively. google.com The synthesis starts with a chiral glycidyl (B131873) ether, (S)-2-((benzyloxy)methyl)oxirane. This epoxide undergoes a regioselective ring-opening reaction with a Grignard reagent, 4-methoxyphenylmagnesium bromide, in the presence of a copper(I) iodide (CuI) catalyst. google.com This step yields a secondary alcohol with high stereocontrol. Subsequent steps involve O-alkylation, debenzylation to unmask a primary alcohol, and finally, oxidation to the carboxylic acid, affording the final product with a high enantiomeric excess (97-99%). google.com

Biological Activities and Pharmacological Mechanisms of 2r 2 4 Hydroxyphenyl Propanoic Acid

Antioxidant Efficacy and Molecular Mechanisms

The antioxidant potential of phenolic compounds is a well-established area of research. The presence of a hydroxyl group on the phenyl ring in (2R)-2-(4-hydroxyphenyl)propanoic acid suggests its capacity to counteract oxidative stress.

Radical Scavenging Properties

The primary mechanism by which phenolic compounds exert their antioxidant effects is through radical scavenging. This can occur via several pathways:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which makes the parent molecule an effective antioxidant.

Single Electron Transfer-Proton Transfer (SET-PT): In this mechanism, the phenolic compound first transfers a single electron to the radical, forming a radical cation. This is followed by the transfer of a proton to a solvent molecule, resulting in the stable phenoxyl radical.

Sequential Proton Loss-Electron Transfer (SPLET): This pathway involves the initial loss of a proton from the hydroxyl group to form a phenoxide anion. Subsequently, the anion donates an electron to the free radical, neutralizing it.

While direct experimental data on the dominant radical scavenging mechanism for this compound is not extensively documented, its chemical structure is conducive to these antioxidant processes.

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, this compound may modulate cellular pathways involved in oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Studies on related phenolic acids have shown they can influence enzymatic and non-enzymatic antioxidant systems within the cell, thereby mitigating the damaging effects of ROS.

Potential Induction of Endogenous Antioxidant Defenses

A key mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. While direct evidence linking this compound to Nrf2 activation is scarce, other phenolic compounds have been shown to act as Nrf2 activators. This suggests a potential, yet unconfirmed, mechanism by which this compound could bolster the cell's own antioxidant defenses.

Anti-inflammatory Potential and Molecular Targets

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.

Suppression of Inflammatory Mediators

One of the key transcription factors involved in the inflammatory response, particularly under hypoxic (low oxygen) conditions, is Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α regulates the expression of genes involved in angiogenesis, cell survival, and inflammation. While there is no direct evidence to date demonstrating that this compound suppresses HIF-1α, the anti-inflammatory effects of other phenolic compounds often involve the downregulation of such pro-inflammatory mediators. Further research is needed to explore this potential mechanism for the specific compound .

Interaction with Cellular Signaling Cascades in Inflammation

The inflammatory process is orchestrated by a complex network of cellular signaling cascades. Key pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the production of pro-inflammatory cytokines, chemokines, and other inflammatory molecules. Phenolic compounds have been reported to interfere with these signaling cascades, thereby exerting their anti-inflammatory effects. The potential for this compound to interact with and modulate these inflammatory signaling pathways represents an important area for future investigation.

Enzyme Modulation and Inhibition Profiles

The interaction of this compound and related structures with various enzyme systems is a key area of investigation, revealing potential for therapeutic and other applications.

Interactions with Other Enzyme Systems and Modulation of Activity

Beyond ACC, propionic acid derivatives interact with various other enzyme systems. Research indicates that 4-Hydroxyphenyl-2-propionic acid, the class of compounds to which this compound belongs, is known to interact with Sulfotransferase 1A3. hmdb.ca This enzyme is involved in the sulfation of phenolic monoamines, including neurotransmitters like dopamine (B1211576) and serotonin. hmdb.ca

Furthermore, studies on structurally related natural compounds demonstrate a capacity for enzyme modulation. For example, derivatives of chrysin, a natural flavone, have been shown to modulate the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Specifically, the derivative 5,7-diacetylflavone was found to be a potent and selective inhibitor of COX-2. nih.gov While distinct from this compound, these findings highlight the potential for phenolic compounds to interact with and modulate key enzymatic pathways.

Anti-aggregation Properties

The ability of certain molecules to interfere with the aggregation of proteins is a significant area of research, particularly in the context of neurodegenerative diseases.

Inhibition of Amyloid-beta (Aβ42) Aggregation

The misfolding and subsequent aggregation of the amyloid-beta (Aβ) peptide, particularly the 42-amino acid form (Aβ42), is a central event in the pathogenesis of Alzheimer's disease. frontiersin.org This process leads to the formation of toxic oligomers and amyloid plaques in the brain. frontiersin.orgnih.gov Consequently, inhibiting Aβ42 aggregation is considered a promising therapeutic strategy. nih.gov

Research into the anti-aggregation properties of related phenolic compounds has yielded promising results. A study on 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), a terminal metabolite of various dietary polyphenols, demonstrated its ability to inhibit the aggregation of Aβ42 in vitro. mdpi.com The study found that HMPA inhibits Aβ42 aggregation in a concentration-dependent manner, with an estimated EC₅₀ value of approximately 5–6 mM. mdpi.com The findings suggest that HMPA may interfere with both the nucleation and fibril elongation phases of the aggregation process. mdpi.com While this research was conducted on a structurally related metabolite, it points to the potential of hydroxyphenyl propanoic acid scaffolds to interact with and disrupt the amyloid cascade.

Anticancer and Cytotoxic Investigations

The evaluation of novel compounds for their ability to selectively kill cancer cells is a cornerstone of oncology research.

In Vitro Cytotoxicity against Cancer Cell Lines

Various propionic acid derivatives have been evaluated for their cytotoxic effects against cancer cells. A comparative study investigated the cytotoxic potential of 3-(4-hydroxyphenyl)propionic acid (3-4HPPA) against human liver cancer cells (Hep-G2) and normal immortalized liver cells (THLE-2). upm.edu.my The results, obtained via MTT assay after 72 hours of incubation, showed a dose-dependent reduction in viability for both cell lines. upm.edu.my Notably, the normal THLE-2 cells were more sensitive to the compound than the Hep-G2 cancer cells. upm.edu.my For instance, at a concentration of 100 µM, 3-4HPPA reduced the viability of THLE-2 cells to approximately 80%, while Hep-G2 cells maintained higher viability. upm.edu.my

| Concentration (µM) | % Viability THLE-2 Cells (vs. Control) | % Viability Hep-G2 Cells (vs. Control) |

| 100 | ~80% | >90% |

| 50 | ~85% | >95% |

| 25 | ~90% | ~100% |

| 12.5 | ~95% | ~100% |

| 6.25 | ~100% | ~100% |

| 3.125 | ~100% | ~100% |

| 1.5625 | ~100% | ~100% |

| Data derived from a study on 3-(4-hydroxyphenyl)propionic acid (3-4HPPA), a structural isomer of the subject compound. upm.edu.my |

Other research has explored the anticancer potential of different propionic acid derivatives. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified several compounds that reduced the viability of A549 non-small cell lung cancer cells by 50% and suppressed their migration. nih.gov These derivatives also showed favorable, lower cytotoxicity towards noncancerous Vero cells, indicating a degree of selectivity. nih.gov Furthermore, propionic acid (PA) itself has been shown to induce cell death in cervical cancer cell lines (HeLa, CaSki, and SiHa) by triggering apoptosis and increasing intracellular reactive oxygen species (ROS). nih.gov

Antiproliferative Mechanisms

Currently, there is no specific data in peer-reviewed scientific literature detailing the antiproliferative mechanisms of this compound. Investigations into its potential effects on cell cycle progression, induction of apoptosis, or other antiproliferative pathways have not been reported. While studies exist for various derivatives of molecules containing a 4-hydroxyphenyl scaffold, these findings cannot be directly attributed to this compound. Research on related but structurally distinct compounds, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, has shown some anticancer activity against cell lines like A549 non-small cell lung cancer, but this is not indicative of the activity of the title compound.

Structure-Activity Relationships in Anticancer Effects

Due to the absence of studies on the anticancer effects of this compound, no structure-activity relationship (SAR) data has been established. SAR studies require the synthesis and biological evaluation of a series of related analogues to determine which molecular features are critical for activity. Such research has not been published for this specific compound. While SAR has been explored for other classes of compounds containing a 4-hydroxyphenyl moiety, this information is not applicable to this compound.

Antimicrobial Spectrum and Potency

There is no available research documenting the antimicrobial spectrum or potency of this compound against bacterial or fungal pathogens. Minimum Inhibitory Concentration (MIC) values and other measures of antimicrobial efficacy have not been reported. Studies have been conducted on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which have demonstrated some structure-dependent antimicrobial activity against multidrug-resistant pathogens, but these compounds are not structurally equivalent to this compound.

Interactive Data Table: Antimicrobial Potency of this compound

No data is available from scientific literature to populate this table. Research on the antimicrobial activity of this compound has not been published.

Receptor Interactions and Signal Transduction Implications

Specific data on the receptor interactions and any resulting signal transduction implications for this compound are absent from the current scientific literature. It is unknown whether this compound interacts with any specific cellular receptors to elicit a biological response.

Role in Receptor Tyrosine Kinase Phosphorylation Processes

No studies have been published that investigate the role of this compound in the phosphorylation processes of receptor tyrosine kinases (RTKs). Its potential to act as an inhibitor or modulator of any RTK, such as EGFR, VEGFR, or PDGFR, has not been evaluated. Therefore, its impact on downstream signaling pathways regulated by these receptors remains unknown.

Analytical Characterization and Purity Assessment in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in resolving the enantiomers of 2-(4-hydroxyphenyl)propanoic acid and quantifying its presence in various matrices. The choice of technique is dictated by the analytical objective, whether it be preparative separation or trace-level quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the enantioselective analysis of (2R)-2-(4-hydroxyphenyl)propanoic acid. The separation of its enantiomers is typically achieved through chiral stationary phases (CSPs).

One effective method involves the use of a CHIRALPAK® IG-U column. researchgate.net This polysaccharide-based CSP allows for the direct separation of the enantiomers under normal phase conditions. A typical mobile phase for such a separation consists of a mixture of n-hexane, 2-propanol, and trifluoroacetic acid. The trifluoroacetic acid is a common additive in the chiral separation of acidic compounds, as it helps to improve peak shape and resolution by suppressing the ionization of the carboxyl group.

The general strategy for chiral HPLC separations can involve either direct or indirect methods. The direct approach, using a CSP, is the most common. google.com Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. For profens and related compounds, polysaccharide-based CSPs are widely used due to their broad applicability. google.com

Table 1: Example HPLC Conditions for Enantiomeric Separation of 2-(4-Hydroxyphenyl)propanoic acid

| Parameter | Condition |

| Column | CHIRALPAK® IG-U, 3 x 100 mm (1.6 µm) |

| Mobile Phase | n-hexane / 2-propanol / trifluoroacetic acid (90 / 10 / 0.1) |

| Chromatographic Mode | Normal Phase |

| Flow Rate | Not specified in the available data |

| Detection | UV (wavelength not specified) |

Data sourced from a Daicel Chiral Application Search result. researchgate.net

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Gas Chromatography (GC) analysis of this compound generally requires derivatization to increase the compound's volatility and thermal stability. The carboxylic acid and phenolic hydroxyl groups are polar and can lead to poor peak shape and adsorption on the GC column. Esterification of the carboxylic acid and silylation of the hydroxyl group are common derivatization strategies. For instance, propanoic acid derivatives can be analyzed as their pentyl esters. google.com Following derivatization, the compound can be analyzed on a suitable capillary column, such as one with a polyethylene (B3416737) glycol (wax) or a polysiloxane-based stationary phase, coupled with a flame ionization detector (FID) or a mass spectrometer (MS). google.com

Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often considered a "hybrid" of GC and HPLC. docbrown.info It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the enantioseparation of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), to which this compound is structurally related. Polysaccharide-based chiral stationary phases, such as Chiralpak AD, are frequently employed. docbrown.info The mobile phase in SFC typically consists of supercritical CO2 modified with a small amount of an alcohol, such as methanol (B129727) or 2-propanol. The choice of alcohol modifier can significantly impact the separation selectivity and even reverse the elution order of the enantiomers. docbrown.info

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance counterpart (HPTLC) are valuable tools for the qualitative and semi-quantitative analysis of phenolic acids. For the analysis of compounds like this compound, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. nih.govchemicalbook.com

A variety of mobile phase systems can be employed to achieve separation. A common solvent system for phenolic acids is a mixture of n-hexane, ethyl acetate, and formic acid (e.g., in a ratio of 12:8:2, v/v/v). nih.gov Another reported mobile phase for phenolic compounds is a mixture of toluene, ethyl acetate, formic acid, and methanol. chemicalbook.com After development, the spots can be visualized under UV light (typically at 254 nm or 366 nm) or by spraying with a suitable derivatizing reagent, such as a natural product reagent. chemicalbook.comchemicalbook.com HPTLC offers advantages over classical TLC, including higher resolution, greater sensitivity, and better reproducibility. chemicalbook.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be adapted for the chiral analysis of acidic compounds. The separation is based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the resolution of enantiomers, including chiral acids. The principle of separation lies in the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral selector, which have different electrophoretic mobilities. The choice of CD type and concentration, as well as the pH and composition of the BGE, are critical parameters for optimizing the separation. For instance, the enantiomeric separation of a similar aryloxyphenoxypropanoic acid was achieved using hydroxypropyl-β-cyclodextrin in the BGE.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantitative determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of 2-(4-hydroxyphenyl)propanoic acid will exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring will typically appear as two doublets. The methine proton (CH) alpha to the carboxylic acid group will appear as a quartet due to coupling with the adjacent methyl protons. The methyl (CH₃) protons will present as a doublet, being coupled to the methine proton. The protons of the phenolic hydroxyl and carboxylic acid groups are often broad singlets and their chemical shifts can be concentration and solvent dependent. Their presence can be confirmed by D₂O exchange experiments. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For 2-(4-hydroxyphenyl)propanoic acid, nine distinct signals are expected. The carbonyl carbon of the carboxylic acid will have the highest chemical shift. The carbon atoms of the aromatic ring will appear in the typical aromatic region, with the carbon bearing the hydroxyl group and the carbon attached to the propanoic acid moiety having distinct chemical shifts from the other aromatic carbons. The methine and methyl carbons will appear in the aliphatic region of the spectrum.

Table 2: Predicted and Experimental NMR Data for 2-(4-hydroxyphenyl)propanoic acid and Related Structures

| Technique | Nucleus | Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Reference |

| ¹H NMR | ¹H | Aromatic (CH) | 7.1-7.3 | 7.18 (d, J=8.5 Hz, 2H) | Predicted data |

| Aromatic (CH) | 6.7-6.9 | 6.75 (d, J=8.5 Hz, 2H) | Predicted data | ||

| Methine (CH) | 3.6-3.8 | 3.65 (q, J=7.2 Hz, 1H) | Predicted data | ||

| Methyl (CH₃) | 1.4-1.6 | 1.42 (d, J=7.2 Hz, 1H) | Predicted data | ||

| ¹³C NMR | ¹³C | Carbonyl (C=O) | ~180 | 178.9 | Predicted data |

| Aromatic (C-OH) | ~155 | 155.2 | Predicted data | ||

| Aromatic (C-CH) | ~133 | 132.8 | Predicted data | ||

| Aromatic (CH) | ~129 | 128.7 | Predicted data | ||

| Aromatic (CH) | ~116 | 115.4 | Predicted data | ||

| Methine (CH) | ~45 | 44.6 | Predicted data | ||

| Methyl (CH₃) | ~19 | 18.5 | Predicted data |

Chiral Purity Determination and Enantiomeric Excess (ee) Measurement

As this compound is a chiral molecule, verifying its enantiomeric purity is essential. This is accomplished using chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating the enantiomers of 2-(4-hydroxyphenyl)propanoic acid and determining the enantiomeric excess (ee). The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers.

Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are highly effective. For example, an application has been developed using a CHIRALPAK® IG-U column, which is a polysaccharide-based CSP. chemicalbook.com In a typical normal-phase method, a mobile phase consisting of a mixture like n-hexane, 2-propanol, and a small amount of an acidic modifier (e.g., trifluoroacetic acid) is used to achieve baseline separation of the two enantiomers. chemicalbook.com The differential interaction between the enantiomers and the chiral selector in the column causes them to elute at different retention times, allowing for their quantification.

Chiral Gas Chromatography (GC): Chiral GC can also be used, though it often requires derivatization of the carboxylic acid and hydroxyl groups to increase the analyte's volatility and improve chromatographic performance. nih.gov The most common approach involves using a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. libretexts.orggcms.cz These cyclodextrin phases have chiral cavities that form transient diastereomeric complexes with the enantiomers, leading to different retention times. libretexts.org The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving successful separation.

Biochemical and Cell-Based Assay Techniques

The biological activity of this compound and its derivatives is investigated using a variety of biochemical and cell-based assays. These assays can measure enzyme inhibition, cellular toxicity, or serve as detection methods.

For instance, derivatives of (4-hydroxyphenyl)amino)propanoic acid have been evaluated for their cytotoxic effects on cancer cells. spectrabase.com A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. spectrabase.com In this cell viability assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified by measuring the absorbance at a specific wavelength, is directly proportional to the number of viable cells. This allows researchers to determine the concentration at which the compound reduces cell viability, often expressed as the IC₅₀ value. spectrabase.com

Furthermore, related hydroxyphenylpropanoic acid structures are used in other assay types. 3-(4-Hydroxyphenyl)propionic acid (3-HPPA) is utilized as a fluorogenic substrate for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISAs). apolloscientific.co.uk In the presence of HRP and hydrogen peroxide, 3-HPPA is converted into a highly fluorescent product, enabling sensitive detection in ligand-binding assays. apolloscientific.co.uk Similarly, colorimetric assays have been developed for related compounds like (R)-2-(4-hydroxyphenoxy)propionic acid, where it reacts with 4-aminoantipyrine (B1666024) (4-AAP) and an oxidizing agent to produce a colored chromophore that can be measured spectrophotometrically. These principles can be adapted to develop specific assays for this compound.

Spectrophotometric Assays (e.g., DPPH Radical Scavenging Assay)

Spectrophotometric assays are instrumental in evaluating the antioxidant potential of this compound and its derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method for this purpose. mdpi.comresearchgate.netnih.gov This assay is based on the principle that an antioxidant compound will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm. mdpi.comnih.govnih.gov

In a study evaluating a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the DPPH assay was employed to screen for antioxidant activity. mdpi.comresearchgate.net The results indicated that these derivatives demonstrate structure-dependent antioxidant properties. mdpi.comresearchgate.net One of the most promising candidates, compound 20, which is a derivative of the core structure, exhibited potent antioxidant activity in the DPPH radical scavenging assay. researchgate.netnih.gov This highlights the potential of the (4-hydroxyphenyl)propanoic acid scaffold in designing new antioxidant agents.

Lipid Oxidation Inhibition Assays (e.g., Differential Scanning Calorimetry)

The ability of this compound and related compounds to inhibit lipid oxidation is a key area of investigation, particularly for applications in preventing lipid-related diseases. While direct studies on this compound using Differential Scanning Calorimetry (DSC) for lipid oxidation are not prevalent in the provided results, research on related hydroxyphenyl propionic acids (HPPs) offers valuable insights.

A study on 3-HPP and 4-HPP demonstrated their potential in mitigating the effects of a high-fat diet in mice. nih.gov These compounds were found to decrease body weight, improve dyslipidemia, and alleviate hepatic steatosis, which is characterized by excessive lipid accumulation. nih.gov Furthermore, HPPs were shown to regulate lipid metabolism by improving the mRNA expression of PPARα, a key nuclear receptor in fatty acid oxidation. nih.gov

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be applied to study the thermal properties of materials, including the melting and crystallization of lipids. nih.gov While not directly detailed for lipid oxidation inhibition in the context of this compound, DSC could be a valuable tool to assess how this compound affects the thermal stability of lipids, providing indirect evidence of its antioxidant capacity against lipid peroxidation.

Cell Viability Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. nih.govnih.govmdpi.com It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. nih.govmdpi.com

Research on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has utilized the MTT assay to evaluate their cytotoxic properties against various cancer cell lines. mdpi.comnih.gov In one study, a series of these derivatives were tested on A549 non-small cell lung cancer cells. mdpi.comnih.gov The results showed that the cytotoxic effects were structure-dependent. mdpi.com Specifically, compounds 12, 20, 21, and 29 were able to reduce A549 cell viability by 50%. researchgate.netnih.gov

To assess the selectivity of these compounds, their cytotoxicity was also evaluated in noncancerous Vero cells. nih.govresearchgate.net Encouragingly, some of the active compounds demonstrated reduced cytotoxicity in the noncancerous cell line compared to the cancer cells, suggesting a degree of selectivity. nih.govresearchgate.net For instance, compound 20, a promising anticancer candidate, showed favorable cytotoxicity properties towards noncancerous Vero cells. nih.gov

Table 2: Cytotoxicity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives in A549 cells

| Compound | Effect on A549 Cell Viability | Source |

| 1 (starting compound) | No noticeable in vitro anticancer activity | mdpi.comnih.gov |

| 2 (N-(4-hydroxyphenyl)-β-alanine hydrazide) | Reduced viability to 86.1% | mdpi.comnih.gov |

| 12, 20, 21, 29 | Reduced viability by 50% | researchgate.netnih.gov |

Cell Migration Assays for Anticancer Evaluation

The inhibition of cancer cell migration is a critical aspect of anticancer drug discovery, as it relates to the prevention of metastasis. nih.gov Cell migration assays, such as the wound healing assay, are used to evaluate the ability of a compound to impede the movement of cancer cells. nih.gov

In the context of (4-hydroxyphenyl)amino)propanoic acid derivatives, studies have shown that certain compounds can suppress the migration of A549 cancer cells in vitro. nih.govresearchgate.net The wound healing assay involves creating a "wound" in a confluent monolayer of cells and then monitoring the ability of the cells to migrate and close the gap over time. Treatment with effective anti-migration compounds results in a slower closure of this wound compared to untreated cells. researchgate.net

The research indicated that the ability of these derivatives to suppress A549 cell migration was structure-dependent. researchgate.net Notably, compound 20, which also showed potent antioxidant and cytotoxic activity, was found to reduce A549 cell migration. nih.gov This suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold could be a valuable starting point for developing novel anticancer agents with anti-migratory properties. nih.gov

Applications in Advanced Research and Development

Pharmaceutical and Medicinal Chemistry Applications

The unique structural characteristics of (2R)-2-(4-hydroxyphenyl)propanoic acid lend themselves to investigation in pharmaceutical and medicinal chemistry. The presence of a chiral center, an acidic moiety, and an aromatic hydroxyl group provides multiple points for molecular interaction and modification.

Intermediates in Drug Synthesis

While specific marketed drugs directly using this compound as a starting intermediate are not prominently documented in publicly available literature, its structural motifs are relevant. Phenylpropanoic acid derivatives are common in pharmaceuticals. The value of this compound lies in its nature as a chiral building block, providing a specific three-dimensional structure that is crucial for biological activity.

Chiral Pharmacophores in Rational Drug Design

A pharmacophore is an abstract concept of the molecular features necessary for a drug's biological activity. The 4-hydroxyphenyl group, a key feature of this compound, is recognized as a promising pharmacophore for developing new therapeutic agents. mdpi.com Research has shown that incorporating a 4-hydroxyphenyl substituent into various molecular backbones can lead to compounds with significant biological activities.

Studies on related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated that this moiety is integral to their anticancer and antioxidant properties. mdpi.com These derivatives have shown structure-dependent anticancer activity against non-small cell lung cancer cells (A549). mdpi.com The 4-hydroxyphenyl group often acts as a hydrogen bond donor and acceptor, which can be critical for binding to biological targets like enzymes or receptors. The specific (2R)-configuration of the propanoic acid side chain further refines the spatial arrangement of these features, making it a candidate for the design of selective and potent bioactive molecules.

Development of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that are key regulators of lipid and glucose metabolism. nih.govmdpi.com As such, they are important drug targets for treating metabolic diseases like type 2 diabetes and dyslipidemia. nih.govwikipedia.org

PPAR agonists are classified into different subtypes, including PPARα, PPARγ, and PPARβ/δ, each with distinct physiological roles. mdpi.com The development of dual or pan-PPAR agonists, which act on multiple subtypes, is an active area of research aiming to achieve broader therapeutic effects and mitigate side effects associated with selective agonists. nih.govresearchgate.net While research has been conducted on various chemical structures as PPAR agonists, including derivatives of 2-methyl-2-(o-tolyloxy)propanoic acid, specific studies identifying this compound as a direct PPAR agonist or a primary scaffold for such agents are not extensively reported in the current body of literature. nih.gov However, its structural similarity to known fibrates, which are PPARα agonists, suggests its potential as a foundational structure for designing new PPAR modulators.

Agrochemical Applications

In the field of agrochemicals, precision in molecular structure is critical for efficacy and selectivity. Chiral compounds often exhibit significantly different biological activities, with one enantiomer providing the desired effect while the other may be inactive or even detrimental.

Coordination Chemistry and Material Science

The ability of a molecule to bind to metal ions (chelation) is fundamental to coordination chemistry and has applications in catalysis and material science. The carboxylic acid and phenolic hydroxyl groups of this compound make it a potential ligand for forming coordination complexes with various metal ions.

Research in this area has often utilized similar molecules. For instance, studies on the coordination compounds of (±)-2-amino-3-(4-hydroxyphenyl)propionic acid (the amino acid Tyrosine) have been conducted. scirp.orgsemanticscholar.org In these studies, the ligand coordinates with metal ions like cobalt(II), copper(II), and nickel(II) through the nitrogen atom of the amino group and the oxygen atom of the carboxylate group. scirp.orgsemanticscholar.org Similarly, (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid has been used as a ligand to prepare triorganotin(IV) complexes and chiral coordination polymers with catalytic activity. sigmaaldrich.com While these examples demonstrate the principle, specific research detailing the use of this compound itself in creating coordination polymers or advanced materials is not widely documented.

Ligands for Metal Complexes (e.g., Triorganotin(IV), Co(II) Coordination Polymers)

The structural features of this compound make it an effective ligand for the formation of metal complexes. The carboxylate group is a primary site for coordination with metal ions. scbt.com

In the field of organometallic chemistry, propanoic acid derivatives are utilized to synthesize triorganotin(IV) complexes. scbt.com These ligands coordinate to the tin(IV) center through the oxygen atoms of the carboxylate group. scbt.commdpi.com The resulting organotin(IV) carboxylates often exhibit a distorted trigonal-bipyramidal geometry. mdpi.comgoogle.com Research into similar triorganotin(IV) compounds has revealed significant biological activities, including antiproliferative effects against various cancer cell lines. scbt.complos.org The coordination of the ligand to the tin(IV) atom is confirmed by the disappearance of the acidic proton signal of the carboxyl group in NMR spectra. scbt.com The resulting complexes have shown potential as anticancer agents, in some cases demonstrating greater cytotoxic activity than cisplatin. scbt.complos.org

In the realm of coordination polymers, the bifunctional nature of ligands like this compound allows them to act as linkers between metal centers, such as Cobalt(II). Carboxylate groups are commonly employed as organic building blocks due to their diverse coordination modes, which significantly influence the structure and topology of the resulting polymeric architecture. nih.gov Flexible dicarboxylate linkers can assemble with Co(II) ions to form structures ranging from one-dimensional (1D) linear chains to three-dimensional (3D) metal-organic networks. nih.gov The coordination environment around the Co(II) ion, often originating from mononuclear hexaaqua metal(II) complexes, is modified by the partial substitution of water ligands with the organic carboxylate ligand. nih.gov The specific geometry and connectivity of the resulting Co(II) coordination polymers give rise to unique material properties, including potential applications in magnetism and electrochemical sensing. researchgate.net

Potential in Specialty Polymers or Coatings Development

The dual functionality of this compound presents considerable potential for its use as a monomer in the development of specialty polymers and coatings. The presence of both a carboxylic acid and a hydroxyl group allows it to participate in step-growth polymerization reactions to form polyesters and other polymers.

Research has shown that the related compound, 3-(4-Hydroxyphenyl)propionic acid, can be used to derive hydrogels based on polymers like chitosan, gelatin, or poly(ethylene glycol). mdpi.com Hydrogels are a class of specialty polymers with applications in biomedicine and material science. Furthermore, the phenolic hydroxyl and carboxylic acid groups make such molecules suitable building blocks for producing bio-based polyols, which can then be reacted with isocyanates to form polyurethanes (PUs). google.com These bio-based PUs have applications as binders and in coatings. google.com Natural phenolic acids are recognized for their potential in creating more sustainable and eco-friendly resins for surface coatings, moving away from petroleum-based products. google.com

In the coatings industry, natural acids and resins, such as rosin (B192284) acids, are used as binders that can control the release of active agents or modify the physical properties of the coating film. mdpi.com The use of acidic resins in combination with metal complexes can also improve film hardness, abrasion resistance, and water resistance in coatings. nih.gov The principles applied to other natural phenolic and carboxylic acids suggest that this compound could serve as a valuable component in formulating advanced, functional coatings.

Neurobiological Research